molecular formula C19H15N5O B6103247 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

カタログ番号 B6103247
分子量: 329.4 g/mol
InChIキー: VCZKMOAQDFHXKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol, also known as PD-166285, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD-166285 is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and has been shown to have anti-tumor activity in preclinical studies.

作用機序

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in regulating cell growth, proliferation, and survival. Overexpression or mutation of EGFR is commonly observed in many types of cancer and is associated with poor prognosis. This compound inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

実験室実験の利点と制限

One advantage of 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is its high potency and specificity for EGFR. This makes it an ideal tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. However, one limitation of this compound is that it is not effective against all types of cancer. It has been shown to be most effective against cancers that overexpress or have mutations in EGFR.

将来の方向性

1. Combination therapy: 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been investigated in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects.
2. Development of new EGFR inhibitors: Although this compound is a potent inhibitor of EGFR, it has limitations in terms of its selectivity and efficacy. There is a need to develop new EGFR inhibitors that are more selective and effective.
3. Personalized medicine: The development of personalized cancer therapies that are tailored to the specific genetic profile of the patient is an area of active research. This compound may play a role in this approach by targeting tumors that have specific mutations in EGFR.
4. Investigation of other tyrosine kinases: this compound has been shown to inhibit the activity of other tyrosine kinases besides EGFR. Further investigation of these targets may lead to the development of new cancer therapies.
5. Investigation of other diseases: this compound has been investigated for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Further research in these areas may lead to the development of new treatments.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its high potency and specificity for EGFR make it an ideal tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. Further research is needed to fully understand its mechanism of action and to develop more effective cancer therapies.

合成法

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol can be synthesized using a multi-step process that involves the reaction of 2-aminopyrimidine with 4-methyl-2-aminobenzonitrile to form 2-(4-methyl-2-quinazolinyl)amino)-4-aminopyrimidine. This intermediate is then reacted with phenyl isocyanate to form the final product, this compound.

科学的研究の応用

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been investigated as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and glioblastoma.

特性

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-14-9-5-6-10-15(14)21-18(20-12)24-19-22-16(11-17(25)23-19)13-7-3-2-4-8-13/h2-11H,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKMOAQDFHXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。